1-(2-fluoroethyl)-5-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine 1-(2-fluoroethyl)-5-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15777030
InChI: InChI=1S/C11H16FN5/c1-9-11(8-14-17(9)6-4-12)13-7-10-3-5-16(2)15-10/h3,5,8,13H,4,6-7H2,1-2H3
SMILES:
Molecular Formula: C11H16FN5
Molecular Weight: 237.28 g/mol

1-(2-fluoroethyl)-5-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC15777030

Molecular Formula: C11H16FN5

Molecular Weight: 237.28 g/mol

* For research use only. Not for human or veterinary use.

1-(2-fluoroethyl)-5-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine -

Specification

Molecular Formula C11H16FN5
Molecular Weight 237.28 g/mol
IUPAC Name 1-(2-fluoroethyl)-5-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine
Standard InChI InChI=1S/C11H16FN5/c1-9-11(8-14-17(9)6-4-12)13-7-10-3-5-16(2)15-10/h3,5,8,13H,4,6-7H2,1-2H3
Standard InChI Key SSSPDBBMPXHNQC-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=NN1CCF)NCC2=NN(C=C2)C

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

1-(2-Fluoroethyl)-5-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine (molecular formula: C₁₁H₁₆FN₅, molecular weight: 237.28 g/mol) features two pyrazole rings interconnected via a methyleneamine linker. The primary pyrazole ring (positioned at 1H-pyrazol-4-amine) is substituted with a 2-fluoroethyl group at the N1 position and a methyl group at C5. The secondary pyrazole (1-methyl-1H-pyrazol-3-yl) is attached to the methyleneamine group, creating a bifunctional structure. This arrangement enhances electronic delocalization and steric interactions, critical for binding to biological targets.

Synthesis and Manufacturing

Synthetic Pathways

Industrial synthesis typically follows a multi-step protocol:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-keto esters yields the 5-methyl-1H-pyrazol-4-amine core.

  • N-Alkylation: Treatment with 1-bromo-2-fluoroethane in dimethylformamide (DMF) introduces the 2-fluoroethyl group at N1, requiring anhydrous conditions and catalytic sodium hydride.

  • Methyleneamine Linkage: Coupling the secondary pyrazole (1-methyl-1H-pyrazol-3-yl-methanol) via reductive amination using sodium cyanoborohydride completes the structure.

Optimization Challenges

Key challenges include minimizing side reactions during alkylation (e.g., over-alkylation) and ensuring regioselectivity in pyrazole substitution. Continuous flow reactors have been employed to enhance reaction control, achieving yields >75% and purity >98%.

Reaction StepReagentsConditionsYield
Pyrazole formationHydrazine, ethyl acetoacetateEthanol, reflux, 6h85%
N-Alkylation1-Bromo-2-fluoroethane, NaHDMF, 0°C → RT, 12h72%
Reductive aminationNaBH₃CN, MeOHRT, 24h68%

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but limited aqueous solubility (<0.1 mg/mL). Stability studies indicate degradation <5% under ambient conditions over six months, though prolonged exposure to light induces fluorinated side-chain cleavage.

Thermal Properties

Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg) of 89°C, consistent with its amorphous solid state.

PropertyValue
Molecular Weight237.28 g/mol
LogP (Octanol-Water)1.8
pKa (Predicted)4.2 (pyrazole NH)
HazardPrecaution
Skin IrritationUse nitrile gloves and fume hood
Environmental ToxicityAvoid aqueous disposal; incinerate at >800°C

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